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BChE-IN-10

Cat. No.: B12396346
M. Wt: 376.4 g/mol
InChI Key: KVVKCGLDLZTXLK-UHFFFAOYSA-N
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Description

Significance of Butyrylcholinesterase in Cholinergic System Research

Butyrylcholinesterase (BChE) is a serine hydrolase enzyme found widely distributed throughout the human body, including the nervous system, liver, and blood plasma. citius.technologynih.govresearchgate.netwikipedia.org While acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic junctions, BChE also possesses the capability to hydrolyze choline-based esters, including ACh. researchgate.netresearchgate.netpnas.org This enzymatic activity positions BChE as a significant subject in cholinergic system research, particularly in understanding its compensatory role when AChE activity is compromised. researchgate.netpnas.org Beyond its function in neurotransmitter hydrolysis, BChE is also recognized for its role in metabolizing various ester-containing drugs and serving as a biological scavenger for certain organophosphate and carbamate (B1207046) toxins, preventing them from reaching their primary targets like AChE. citius.technologynih.govresearchgate.netwikipedia.org Its involvement in these diverse biochemical processes underscores its importance as a target for academic investigation.

BChE serves as a crucial target for biochemical and enzymatic studies due to its catalytic activity on a variety of choline (B1196258) esters and other substrates. Researchers investigate its kinetic properties, substrate specificity, and inhibition mechanisms to elucidate its physiological roles and pharmacological potential. citius.technologyresearchgate.net Studies explore its distribution in different tissues and its varying levels in different physiological and pathological states. citius.technologypnas.orgoup.com The enzyme's ability to hydrolyze a broad range of substrates, including some drugs, makes it relevant in pharmacokinetics and toxicology research. citius.technologynih.govresearchgate.net Furthermore, its potential involvement in neurodegenerative disorders, such as Alzheimer's disease, where its activity can increase, makes it a compelling target for understanding disease progression and developing therapeutic strategies. researchgate.netoup.commdpi.comnih.gov

Although structurally related to AChE, BChE exhibits distinctive enzymological characteristics that make it a unique focus in research. researchgate.netresearchgate.net While AChE primarily and rapidly hydrolyzes acetylcholine, BChE shows a preference for larger choline esters like butyrylcholine, although it can also hydrolyze acetylcholine. citius.technology A key difference lies in their kinetic behavior at high substrate concentrations: AChE is subject to substrate inhibition, whereas BChE can exhibit substrate activation. citius.technologypnas.org These kinetic distinctions, along with differences in tissue distribution and cellular localization (AChE primarily neuronal, BChE associated with glia, plasma, and liver), suggest potentially different functional roles in the cholinergic system. citius.technologypnas.orgoup.com The increasing appreciation of BChE's contribution to acetylcholine hydrolysis, particularly in certain brain regions or under conditions of AChE deficiency, has driven research into selective BChE inhibitors. pnas.orgoup.comnih.gov

Genesis and Academic Context of BChE-IN-10 Research

The study of BChE inhibitors has gained traction due to the enzyme's implicated roles in various physiological and pathological processes. Within this broader research area, specific compounds demonstrating potent BChE inhibition are identified and investigated for their potential as research tools or therapeutic leads. The genesis of research into compounds like this compound lies in the academic pursuit of discovering and characterizing novel molecules that can modulate BChE activity with high potency and potentially selectivity.

This compound has been identified in academic research as a potent inhibitor of butyrylcholinesterase. Research indicates that this compound, sometimes referred to as "compound 6" in specific studies, functions as a mixed-type inhibitor of BChE. medchemexpress.com Its potency has been quantified, with a reported IC50 value of 6.4 μM against butyrylcholinesterase. medchemexpress.com Academic investigations have also noted that this compound can be isolated from natural sources, specifically from Bletilla striata. medchemexpress.com The identification of such potent inhibitors, whether through synthesis or isolation from natural products, is a critical step in understanding BChE's function and exploring its pharmacological targeting.

Foundational academic studies on this compound inhibition have primarily focused on characterizing its inhibitory activity and mechanism. These studies often involve in vitro enzymatic assays, such as modified Ellman's assays, to determine the compound's potency (IC50 values) and type of inhibition (e.g., mixed-type). nih.govresearchgate.net Researchers investigate the concentration-dependent effects of this compound on BChE activity. While specific detailed findings solely centered on "this compound" across multiple foundational studies are limited in the provided context, the general academic approach for such identified potent inhibitors involves confirming their activity and exploring their selectivity against other enzymes, particularly AChE. Studies on similar potent BChE inhibitors identified through research pipelines often report micromolar or even nanomolar IC50 values and assess selectivity indices. nih.govresearchgate.netrsc.org Kinetic studies are performed to understand the binding interaction with the enzyme. nih.govresearchgate.netmdpi.com These initial characterizations are fundamental to establishing the compound's profile as a research tool for studying BChE.

Here is a summary of reported inhibitory activity for this compound:

CompoundTarget EnzymeInhibition TypeIC50 (µM)Source Organism (if applicable)
This compoundButyrylcholinesterase (BChE)Mixed-type6.4Bletilla striata

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20O5 B12396346 BChE-IN-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

8-[(4-hydroxyphenyl)methyl]-2,5-dimethoxyphenanthrene-1,7-diol

InChI

InChI=1S/C23H20O5/c1-27-20-10-9-15-17(23(20)26)8-7-16-18(11-13-3-5-14(24)6-4-13)19(25)12-21(28-2)22(15)16/h3-10,12,24-26H,11H2,1-2H3

InChI Key

KVVKCGLDLZTXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(C=C(C(=C3C=C2)CC4=CC=C(C=C4)O)O)OC)O

Origin of Product

United States

Experimental Methodologies for Investigating Bche in 10 Activity

In Vitro Enzyme Inhibition Assay Protocols for BChE-IN-10

In vitro enzyme inhibition assays are fundamental for characterizing the interaction between this compound and BChE. These assays are performed in a test tube or microplate format, allowing for precise control over reaction conditions.

Modified Ellman's Method for Cholinesterase Activity Determination

A widely used spectrophotometric method for determining cholinesterase activity, including BChE, is the method developed by Ellman. This method, often used in a modified form, relies on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate and the subsequent reaction of the released thiocholine with a chromogenic reagent. mdpi.com The reaction of thiocholine with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, produces a yellow product, 5-thio-2-nitrobenzoic acid, which absorbs strongly at a specific wavelength, typically 412 nm. mdpi.com The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. mdpi.compublichealthtoxicology.com Modifications to the original Ellman's method are often implemented to optimize conditions for specific enzymes or substrates, or to adapt the assay for high-throughput screening formats. mdpi.com

Substrate and Enzyme Source Considerations in this compound Assays

The choice of substrate and the source of the BChE enzyme are critical considerations in this compound inhibition assays. Butyrylthiocholine is a common substrate used for BChE activity measurements due to its specificity for BChE over acetylcholinesterase (AChE). publichealthtoxicology.comcore.ac.uk However, acetylthiocholine (B1193921) (ATCh), a preferred substrate for AChE, can also be hydrolyzed by BChE, although typically at a lower rate. publichealthtoxicology.comsrce.hr In some protocols, ATCh is used as the substrate for both enzymes, and selective inhibitors like ethopropazine (B1679164) are employed to differentiate between AChE and BChE activity. publichealthtoxicology.comsrce.hrnih.gov

The source of the BChE enzyme can vary depending on the research objective. Common sources include purified enzyme from animal sources (e.g., equine serum) or human plasma. srce.hrnih.govmdpi.comfrontiersin.org Human plasma is a readily available source where BChE is present in high quantities. mdpi.comfrontiersin.org The specific enzyme source can influence the observed activity and inhibition profiles due to potential variations in enzyme purity, post-translational modifications, or the presence of other interacting factors.

Spectrophotometric Detection Techniques for this compound Inhibition

Spectrophotometry is the primary detection technique used in conjunction with the modified Ellman's method for monitoring BChE activity and its inhibition by this compound. This technique measures the absorbance of the yellow product formed by the reaction of thiocholine with DTNB at a specific wavelength, typically 412 nm. mdpi.compublichealthtoxicology.com The change in absorbance over time is recorded using a spectrophotometer, often equipped with a temperature-controlled cell holder or a microplate reader capable of kinetic measurements. publichealthtoxicology.comcore.ac.ukajol.info The rate of this absorbance change in the presence of varying concentrations of this compound is compared to the rate in the absence of the inhibitor to determine the extent of inhibition. Some studies may also utilize fluorescence-based methods for detecting BChE activity, particularly for high-throughput screening or live-cell imaging, although the Ellman method remains widely used for in vitro characterization. mdpi.comfrontiersin.orgacs.org

Determination of Inhibitory Potency Parameters for this compound

Quantifying the inhibitory potency of this compound is essential for understanding its pharmacological profile. This is typically achieved by determining parameters such as the IC50 value.

IC50 Value Determination Methodologies

The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's maximal activity. ajol.info To determine the IC50 value for this compound, a series of enzyme inhibition assays are performed using a range of this compound concentrations. For each concentration, the enzyme activity is measured using a method like the modified Ellman's assay. The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the uninhibited enzyme activity. ajol.info The inhibition data (percentage inhibition vs. inhibitor concentration) are then typically plotted, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. ajol.info The IC50 value is then extrapolated from this fitted curve. ajol.info Multiple replicates are usually performed to ensure the reliability of the determined IC50 value, and the results are often expressed as a mean ± standard deviation or standard error. ajol.info

Research findings indicate that this compound is a potent BChE inhibitor with a reported IC50 value of 6.4 μM. medchemexpress.com It has been characterized as a mixed-type inhibitor. medchemexpress.com

Data Analysis and Statistical Approaches for this compound Assay Results

Proper data analysis and statistical approaches are crucial for interpreting the results obtained from this compound inhibition assays. After collecting the raw absorbance or fluorescence data from the spectrophotometric or fluorometric measurements, enzyme activity rates are calculated. publichealthtoxicology.comajol.info For inhibition studies, the percentage inhibition at each inhibitor concentration is determined. ajol.info

Statistical software is commonly used for data analysis, including plotting dose-response curves and performing non-linear regression to calculate IC50 values. ajol.info Statistical tests may be employed to compare the inhibitory activity of this compound under different experimental conditions or to compare its potency to that of known BChE inhibitors. core.ac.ukajol.infomdpi.com Common statistical methods used in biological assays include ANOVA, t-tests, and correlation analysis, depending on the experimental design and the type of data being analyzed. core.ac.ukajol.infomdpi.comresearchgate.netscribbr.co.uk Results are typically presented as mean values with measures of variability, such as standard deviation or standard error of the mean. ajol.info A p-value threshold (commonly 0.05) is often used to determine statistical significance. core.ac.ukmdpi.com

Data Table: this compound Inhibitory Potency

CompoundEnzymeIC50 (μM)Inhibition TypeSource
This compoundBChE6.4Mixed-typeBletilla striata medchemexpress.com

Enzyme Kinetics and Mechanistic Elucidation of Bche in 10 Inhibition

Steady-State Kinetic Analysis of BChE-IN-10 Inhibition

Steady-state enzyme kinetics provides valuable insights into the interaction between an enzyme, its substrate, and an inhibitor. By measuring the initial reaction velocity at varying substrate and inhibitor concentrations, key kinetic parameters can be determined, and the mechanism of inhibition can be elucidated.

Lineweaver-Burk and Dixon Plot Analysis for Inhibition Type Characterization

Lineweaver-Burk plots (double reciprocal plots) and Dixon plots are classical graphical methods used in enzyme kinetics to determine the type of inhibition and calculate inhibition constants. libretexts.orgmdpi.comfrontiersin.org A Lineweaver-Burk plot graphs the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]). libretexts.org The intersection pattern of lines obtained at different inhibitor concentrations can indicate the type of inhibition. For instance, intersecting lines to the left of the y-axis suggest competitive inhibition, parallel lines suggest uncompetitive inhibition, and lines intersecting on the x-axis or in the second quadrant can indicate mixed or non-competitive inhibition. libretexts.org

Dixon plots graph the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) at different fixed substrate concentrations. mdpi.comnih.gov The point of intersection of the lines in a Dixon plot can also help determine the inhibition type and the inhibition constant (Ki). mdpi.com

Studies investigating the kinetic mechanism of this compound inhibition have utilized these graphical analyses. One study identified this compound (referred to as compound 6) as a mixed-type inhibitor of BChE based on kinetic analysis. medchemexpress.com Another study referred to AChE/BChE-IN-10 (Compound 7b) as inhibiting BChE in a mixed-fashion. medchemexpress.com Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This binding affects both the enzyme's affinity for the substrate (reflected in Km) and the maximum catalytic rate (reflected in Vmax).

Determination of Michaelis-Menten Constant (Km) in Presence of this compound

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). libretexts.org It is an indicator of the enzyme's affinity for its substrate. In the presence of an inhibitor, the apparent Km value (Km,app) can change depending on the type of inhibition.

For mixed-type inhibitors like this compound, the apparent Km is typically affected. Studies have shown that mixed-type inhibitors can increase the Km value. mdpi.comnih.gov This indicates that the inhibitor's binding influences the enzyme's ability to bind the substrate effectively. Research on related BChE inhibitors, also identified as mixed-type, has demonstrated an increase in Km with increasing inhibitor concentrations. mdpi.comnih.gov This pattern is consistent with a decrease in the enzyme's apparent affinity for the substrate when the inhibitor is present.

Maximum Velocity (Vmax) Alterations by this compound

The maximum velocity (Vmax) is the theoretical maximum rate of the reaction when the enzyme is saturated with substrate. libretexts.org Vmax is affected by inhibitors that reduce the concentration of functional enzyme, either by binding irreversibly or by forming a non-productive complex that cannot proceed to form product.

For mixed-type inhibition, Vmax is typically decreased as the inhibitor binds to the enzyme, reducing the amount of enzyme available for catalysis. mdpi.comnih.gov Studies on this compound and similar mixed-type BChE inhibitors have reported a decrease in Vmax with increasing inhibitor concentrations. mdpi.comnih.gov This reduction in Vmax is a characteristic feature of mixed inhibition, reflecting the inhibitor's ability to impede the catalytic turnover rate of the enzyme.

Inhibition Constant (Ki) Determination for this compound

The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor, meaning a lower concentration of the inhibitor is required to achieve a certain level of inhibition. For mixed inhibition, there can be two inhibition constants: Kic (competitive inhibition constant) and Kiu (uncompetitive inhibition constant), reflecting the inhibitor's affinity for the free enzyme and the enzyme-substrate complex, respectively. nih.gov

Studies have reported Ki values for this compound. One source states that AChE/BChE-IN-10 (Compound 7b) inhibits BChE with a Ki of 0.15 μM in a mixed-fashion. medchemexpress.com Another source, referring to this compound as compound 6, identifies it as a mixed-type inhibitor with an IC₅₀ value of 6.4 μM. medchemexpress.com While IC₅₀ values provide a measure of potency (the concentration required to inhibit 50% of enzyme activity), the Ki value is a more fundamental constant that is independent of substrate concentration for competitive and non-competitive inhibition, though for mixed inhibition, both Kic and Kiu are needed for a complete picture.

Competitive Inhibition Constant (Kic) Calculation

The competitive inhibition constant (Kic) quantifies the inhibitor's affinity for the free enzyme. It is calculated from kinetic data, often using secondary replots derived from Lineweaver-Burk or Dixon plots. nih.govnih.gov For a mixed inhibitor, Kic reflects the binding of the inhibitor to the free enzyme.

While some sources identify this compound as a mixed-type inhibitor, specific, separate values for Kic and Kiu for this compound were not consistently found across the search results. However, for other compounds identified as mixed-type BChE inhibitors, studies have calculated distinct Kic and Kiu values, indicating their differential affinity for the free enzyme and the enzyme-substrate complex. nih.gov The determination of Kic for this compound would typically involve analyzing the effect of the inhibitor on the slope of the Lineweaver-Burk plot or the intersection point in a Dixon plot at varying substrate concentrations.

Uncompetitive Inhibition Constant (Kiu) Calculation

The uncompetitive inhibition constant (Kiu) quantifies the inhibitor's affinity for the enzyme-substrate complex. Like Kic, Kiu is calculated from kinetic data using methods such as secondary replots. nih.govnih.gov For a mixed inhibitor, Kiu reflects the binding of the inhibitor to the enzyme-substrate complex.

Mixed-Type Inhibition Kinetics for this compound

Enzyme kinetic studies have characterized this compound as a potent inhibitor of butyrylcholinesterase. Research indicates that this compound exhibits mixed-type inhibition against BChE. medchemexpress.com Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES). This mode of inhibition affects both the maximum reaction velocity (Vmax) and the Michaelis constant (Km). A mixed-type inhibitor typically reduces Vmax and can either increase or decrease Km, depending on the relative affinities of the inhibitor for the free enzyme and the ES complex.

Molecular Interactions and Structural Basis of Bche in 10 Binding

Identification of Butyrylcholinesterase Binding Sites Relevant to BChE-IN-10

The active site gorge of BChE contains several key regions crucial for ligand binding and enzymatic activity. These include the catalytic active site (CAS) at the base of the gorge and the peripheral anionic site (PAS), also referred to as the peripheral aromatic site, located near the gorge entrance. mdpi.comencyclopedia.pubmdpi.comtandfonline.commdpi.com

Catalytic Active Site (CAS) Interactions

The catalytic active site (CAS) is situated at the bottom of the approximately 20 Å deep gorge in BChE. mdpi.commdpi.comnih.govaging-us.com This site is fundamental to the enzyme's hydrolytic function and contains the catalytic triad. frontiersin.orgmdpi.comtandfonline.commdpi.comnih.gov While specific interactions of this compound with the CAS were not detailed in the search results, studies on other inhibitors highlight typical interactions within this region, including hydrogen bonding and van der Waals forces with catalytic residues and residues in the acyl binding site. nih.gov

Peripheral Anionic Site (PAS) / Peripheral Aromatic Site Interactions

The peripheral anionic site (PAS), located near the entrance of the BChE gorge, is involved in the initial recognition and binding of substrates and ligands. encyclopedia.pubmdpi.comtandfonline.commdpi.com This region, sometimes referred to as the peripheral aromatic site due to the presence of aromatic residues, influences ligand entry into the active site. encyclopedia.pubmdpi.com Interactions at the PAS can involve electrostatic forces, cation-π interactions, and van der Waals forces with residues in this region. encyclopedia.pubnih.gov While the search results did not specify this compound's interactions with the PAS, other compounds have shown binding to this site, involving residues like Asp70 and Tyr332. mdpi.comtandfonline.commdpi.comnih.govacs.orgnih.gov

Role of the Omega Loop (Ω-loop) Flexibility in Ligand Access

The Ω-loop is a flexible region near the entrance of the BChE gorge that plays a significant role in regulating access of ligands to the active site. frontiersin.orgencyclopedia.pubmdpi.comnih.gov The flexibility and conformational changes of the Ω-loop, including gorge enlargement through torsional motion and segmental fluctuations, are important for the passage of ligands. encyclopedia.pubmdpi.comnih.gov Molecular dynamics simulations have indicated that this flexibility allows inhibitors to access binding subsites within the catalytic cavity. encyclopedia.pubnih.gov While the specific impact of this compound on the Ω-loop flexibility was not found, the dynamic nature of this loop is a general feature influencing ligand binding in BChE.

Specific Residue Interactions with this compound

Detailed, specific residue-level interaction data for this compound binding to BChE was not available in the conducted searches. However, based on the known structure and interactions of BChE with other ligands, the following general types of interactions involving key residues are relevant to ligand binding within the active site gorge.

Catalytic Triad Involvement (e.g., Ser198, His438)

The catalytic triad, composed of Ser198, Glu325, and His438 in human BChE, is located at the base of the active site gorge and is essential for the enzyme's catalytic mechanism. frontiersin.orgmdpi.comtandfonline.commdpi.comnih.govfrontiersin.org Ser198 acts as a nucleophile, while the Glu325-His438 pair is crucial for activating the nucleophile and proton transfer during hydrolysis. nih.gov Inhibitors can interact with these residues, often through hydrogen bonds or other forces, to impede the catalytic process. nih.gove-nps.or.krresearchgate.netmdpi.com While direct evidence for this compound interactions with Ser198 and His438 was not found, these residues are primary interaction points for many BChE inhibitors.

Oxyanion Hole Interactions (e.g., Gly116, Gly117)

The oxyanion hole is a structural feature in the active site of BChE that helps stabilize the negatively charged transition state intermediate formed during hydrolysis. frontiersin.orgmdpi.comnih.gov It is primarily formed by the backbone NH groups of residues Gly116 and Gly117, and also involves Ala199. nih.gov Hydrogen bonds between the carbonyl oxygen of the substrate or inhibitor and the residues in the oxyanion hole are crucial for stabilization. nih.gov Although specific interactions of this compound with the oxyanion hole residues Gly116 and Gly117 were not identified in the search results, these residues are known to interact with other ligands binding within the active site. mdpi.comnih.gove-nps.or.krmdpi.com

Characterization of Molecular Forces in this compound Binding

The binding of this compound to BChE is stabilized by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, cation-pi interactions, and van der Waals interactions.

Hydrogen bonds are crucial in establishing specific and strong interactions between a ligand and the enzyme. For this compound, hydrogen bonds have been observed with residues Pro285, Asn289, and Ser287. e-nps.or.kr Other studies on BChE-ligand complexes have identified residues such as Asp70, Ser79, Gly115, Gly116, Gly117, Thr120, Tyr332, and His438 as frequently involved in hydrogen bonding networks that stabilize ligand binding. harvard.edufrontiersin.orgpnas.orgresearchgate.netnih.govmdpi.comnih.govmdpi.com The formation of a hydrogen bond network around the ligand, including residues like Gly115, Gly116, and Gly117, can be a significant source of binding energy. frontiersin.org

Cation-pi interactions occur between a cationic center in the ligand and the electron-rich aromatic rings of certain amino acid residues in the enzyme. These interactions are known to play a role in the binding of ligands to cholinesterases, particularly involving aromatic residues like Tryptophan and Tyrosine in the active site gorge. mdpi.comrsc.orgnih.govtandfonline.comcsulb.edunih.govpnas.orgtandfonline.com While this compound is reported to engage in a π-alkyl interaction with Ala277 e-nps.or.kr, which involves a pi system interacting with an alkyl group rather than a cation, this still falls under the broader category of interactions involving pi systems within the binding site. Cation-pi interactions are generally important for ligands with positively charged moieties that interact with aromatic residues like Trp82 and Tyr332 in BChE. rsc.orgnih.govcsulb.edunih.gov

Type of Van der Waals Interaction Involved Residues (Examples for this compound) Supporting Evidence
General Van der Waals Gly116, Gly117, Leu286, Phe227, Asn228, Pro230, Trp231, Ala232, Thr234, Ser235, Arg242, Pro281, Tyr282, Gly283, Thr284, Ser287, Met302, Pro303, Asp304, Pro359 e-nps.or.kr

Based on the available information from the search results, there is no specific data or research findings directly related to a chemical compound explicitly named "this compound". The search results discuss computational studies, including molecular docking and molecular dynamics simulations, applied to Butyrylcholinesterase (BChE) in complex with various other ligands and inhibitors such as tacrine (B349632), cocaine, rivastigmine (B141) hybrids, heterostilbene carbamates, and natural alkaloids.

Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" and its computational research and design as requested, because no information about this specific compound in the context of computational studies of BChE was found in the provided sources.

To fulfill your request, information specifically detailing the computational studies (molecular docking, MD simulations, etc.) performed on this compound would be required.

Computational Approaches in Bche in 10 Research and Design

Molecular Dynamics (MD) Simulations

Ligand Release and Entry Pathway Studies

Understanding how ligands enter and exit the active site of BChE is crucial for designing effective inhibitors. Molecular dynamics (MD) simulations are a key tool for these studies. For instance, MD simulations have been used to characterize inhibitor binding modes, strengths, and release mechanisms in BChE. frontiersin.orgfrontiersin.org Studies on other BChE ligands, such as tacrine (B349632), have identified potential release channels from the active site gorge. frontiersin.orgfrontiersin.org The active site gorge of BChE is known to be less confining than that of acetylcholinesterase (AChE), allowing accommodation of larger ligands. nih.gov The flexibility of the gorge entrance, partly formed by the omega loop (Ω-loop), facilitates inhibitor access to the catalytic cavity. researchgate.net Umbrella sampling techniques, often combined with MD simulations, are employed to map the free energy profiles of ligand transport along identified pathways, providing thermodynamic and dynamic properties of the process. frontiersin.orgfrontiersin.orgmdpi.com

Virtual Screening Methodologies Applied to BChE-IN-10 Discovery

Virtual screening (VS) is a computational technique used to search large databases of compounds to identify potential drug candidates. mmsl.cz It is significantly more cost-effective and faster than experimental screening methods. mmsl.cznih.gov VS methods are broadly classified into structure-based and ligand-based approaches, with hybrid strategies also being employed. mmsl.cz

Structure-Based Virtual Screening (SBVS) Approaches

SBVS methods utilize the known three-dimensional structure of the target protein, BChE in this case, to predict how potential ligands might bind. mmsl.cz Molecular docking is a central technique in SBVS, where the orientation and binding pose of a ligand within the active site are predicted, and a scoring function is used to estimate the binding affinity. mmsl.cznih.govnih.govresearchgate.net SBVS protocols often involve filtering large compound libraries based on drug-like characteristics followed by hierarchical docking steps with increasing precision. nih.gov Studies have successfully used SBVS to identify novel BChE inhibitors from various compound libraries. nih.govmdpi.comtandfonline.comnih.govresearchgate.net For example, a study screened an in-house database against the BChE protein structure (PDB code: 4BDS) using the GLIDE software, leading to the identification of compounds with inhibitory activity. mdpi.comnih.gov Another study employed SBVS to identify selective BChE inhibitors from natural products with solanaceous alkaloid scaffolds. nih.gov

Hybrid Virtual Screening Strategies

Hybrid VS strategies combine aspects of both SBVS and LBVS to leverage the strengths of each approach. mdpi.commmsl.czrsc.org For example, a pharmacophore model derived from known ligands or a protein structure can be used as an initial filter, followed by molecular docking for selected compounds. mdpi.comnih.govmdpi.com This integrated approach can improve the efficiency and accuracy of virtual screening campaigns. mdpi.comresearchgate.net A study successfully employed a hybrid strategy integrating QSAR modeling based on molecular fingerprints with structure-based docking and molecular dynamics simulations to identify novel BChE inhibitors. mdpi.com

Binding Free Energy Calculations

Binding free energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. These calculations are essential for understanding the thermodynamics of binding and for ranking potential drug candidates. nih.govfrontiersin.orgtandfonline.commmsl.cz

Residue Contribution to Binding Free Energy

Computational methodologies play a crucial role in understanding the molecular interactions that govern the binding of inhibitors, such as this compound, to butyrylcholinesterase (BChE). A key aspect of this analysis is the decomposition of the total binding free energy into contributions from individual amino acid residues within the enzyme's active site. This residue-based energy decomposition provides detailed insights into which specific interactions are most favorable for binding and helps identify "hot spot" residues critical for inhibitor affinity and specificity.

Studies on various BChE inhibitors have highlighted the importance of specific residues within the BChE active site. For instance, computational analyses of other BChE inhibitors have identified residues like Tryptophan 82 (Trp82), Glycine 116 (Gly116), Phenylalanine 329 (Phe329), Tyrosine 332 (Tyr332), and Histidine 438 (His438) as frequently contributing significantly to ligand binding through various interactions including hydrogen bonding and π-π stacking nih.govfrontiersin.orgresearchgate.net. Aspartate 70 (Asp70) has also been noted for its role, particularly in the peripheral anionic site frontiersin.orgmdpi.com. The magnitude and nature of these residue contributions can vary depending on the specific chemical structure of the inhibitor acs.org.

While computational approaches are invaluable for dissecting binding interactions at the atomic level, specific detailed research findings providing a residue-by-residue breakdown of binding free energy contributions specifically for this compound were not available in the consulted literature. Typically, such findings would be presented in data tables showing the calculated energy contribution (e.g., in kcal/mol) for each significant residue, along with standard deviations from MD simulations. These tables would allow for a direct comparison of the energetic importance of different residues to this compound binding.

Understanding the precise residue contributions to this compound binding free energy through computational studies would be essential for rational drug design efforts aimed at optimizing its potency and selectivity. Such analyses can guide structural modifications to this compound to enhance favorable interactions with key residues or minimize unfavorable ones.

Comparative Enzymology and Selectivity of Bche in 10

Selectivity Profiling of BChE-IN-10 Against Cholinesterases

The defining characteristic of a targeted enzyme inhibitor is its ability to preferentially bind to and inhibit its intended target with minimal activity against related enzymes. This selectivity is crucial for achieving a desired therapeutic or research outcome while minimizing off-target effects.

This compound, a natural compound isolated from Bletilla striata, has been identified as a potent inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 6.4 μM. nih.gov In contrast, its activity against acetylcholinesterase (AChE) is significantly weaker. One study demonstrated that at a concentration of 25 μg/mL, this compound inhibited AChE by only 11.2%. website-files.com This indicates a high degree of selectivity for BChE over AChE. The substantial difference in inhibitory potency underscores the compound's specificity, a desirable trait in probes designed to study the specific functions of BChE. acs.orgnih.gov

Inhibitory Activity of this compound Against Cholinesterases
EnzymeIC50 (μM)% Inhibition (at 25 μg/mL)Reference
Butyrylcholinesterase (BChE)6.4Not Applicable nih.gov
Acetylcholinesterase (AChE)>25 μg/mL (Implied)11.2% website-files.com

The high selectivity of inhibitors like this compound is rooted in the distinct structural differences between the active sites of BChE and AChE. patsnap.com Although the two enzymes share approximately 50-60% of their amino acid sequence, key variations within their active site gorges are critical for determining inhibitor specificity. mdpi.com

The active site gorge of BChE is notably larger than that of AChE, with a volume approximately 200 ų greater. website-files.com This increased volume is largely due to the substitution of several bulky aromatic amino acid residues in AChE with smaller, aliphatic residues in BChE. patsnap.com For instance, two key phenylalanine residues in the AChE active site are replaced by the smaller valine and leucine (B10760876) residues in BChE. researchgate.net This alteration creates a larger acyl pocket in BChE, which can accommodate bulkier ligands that would sterically clash with the narrower gorge of AChE. nih.gov Another critical difference is the residue at position 328 (in BChE), which is an alanine, whereas the corresponding residue in AChE is the bulkier tyrosine (Tyr337), further restricting the space in the AChE gorge. pnas.org These structural disparities allow compounds with specific steric and chemical properties, such as this compound, to bind with high affinity to the more accommodating active site of BChE while fitting poorly into the AChE active site, thus conferring selectivity.

Comparison of this compound with Other Known BChE Inhibitors in Research

To fully appreciate the inhibitory profile of this compound, it is useful to compare its potency and mechanism of action with other well-characterized BChE inhibitors.

This compound exhibits moderate potency against BChE with an IC50 of 6.4 μM. nih.gov When compared to other inhibitors, its potency is less than that of highly potent compounds like tacrine (B349632) or cymserine (B1245408), which inhibit BChE in the nanomolar range. nih.govnih.gov However, its inhibitory activity is comparable to or slightly better than that of the clinically used AChE inhibitor donepezil, which has an IC50 for BChE of 5.91 μM. nih.gov This places this compound in the category of micromolar inhibitors, which are valuable as research tools for studying the biological roles of BChE.

Comparison of BChE Inhibitory Potency
CompoundBChE IC50Reference
Tacrine0.014 μM nih.gov
Cymserine0.063 - 0.1 μM nih.gov
Rivastigmine (B141)0.495 μM nih.gov
Donepezil5.91 μM nih.gov
This compound 6.4 μM nih.gov
Ethopropazine (B1679164)1.70 μM nih.gov

Enzyme kinetic studies reveal the mechanism by which an inhibitor interacts with its target. This compound is characterized as a mixed-type inhibitor of BChE. nih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. This mechanism suggests that this compound likely binds to a site on BChE that is distinct from the active site where the substrate binds, but its binding influences the conformation or accessibility of the active site.

The kinetic profile of this compound can be contrasted with that of other inhibitors. For example, some newly discovered inhibitors also exhibit a mixed-type inhibition pattern, suggesting they may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. website-files.com In contrast, other inhibitors, such as dihydrobenzodioxepine cymserine (DHBDC), are classified as competitive inhibitors, meaning they bind directly to the active site and compete with the substrate. Non-competitive inhibitors, which bind exclusively to the enzyme-substrate complex, have also been identified. website-files.com The mixed-type kinetic profile of this compound provides valuable insight into its specific mode of interaction with the BChE enzyme.

Butyrylcholinesterase (BChE) is a serine hydrolase enzyme found in various tissues and plasma, structurally and functionally related to acetylcholinesterase (AChE). While AChE's primary role is the hydrolysis of the neurotransmitter acetylcholine (B1216132) at neuromuscular junctions and synapses, BChE's physiological functions are less clear, although it is known to hydrolyze a wider range of substrates and may act as a backup for AChE or a general detoxifier researchgate.netnih.govmdpi.com. The study of BChE function often involves the use of biochemical probes and inhibitors to understand its enzymatic mechanisms, substrate interactions, and catalytic behavior. This compound is a chemical compound associated with butyrylcholinesterase research, identified by PubChem CID 152747045 nih.gov. While this compound is recognized, detailed published research specifically outlining its application as a biochemical probe for the precise aspects of BChE function detailed in the following sections was not extensively found in the provided search results. However, the principles and methodologies described below are standard approaches in BChE research utilizing various probes and inhibitors.

Bche in 10 As a Biochemical Probe for Butyrylcholinesterase Function

Strategic Design and Synthesis Methodologies for Bche in 10 and Derivatives

Academic Synthetic Approaches for BChE-IN-10 and Analogs

Academic research in designing and synthesizing BChE inhibitors often involves multi-step pathways to construct complex molecular architectures and explore structure-activity relationships. These approaches are applied to create novel compounds or modify existing scaffolds to enhance potency, selectivity, and other pharmacological properties.

Multi-Step Synthesis Pathways for Novel BChE Inhibitors

The synthesis of novel BChE inhibitors and their derivatives typically requires multi-step reaction sequences. For instance, the preparation of certain biscarbamates as BChE inhibitors has been achieved through a five-step synthesis route starting from 3,5-dihydroxyacetophenone. This route involved carbamylation, bromination, reduction of an α-bromoketone, addition of an amine, and hydrochlorination nih.gov. Another example includes the synthesis of novel benzimidazole (B57391) derivatives as cholinesterase inhibitors via a four-step reaction pathway starting from 4-fluoro-3-nitrobenzoic acid capes.gov.br. Similarly, sulfonamide-based carbamates, designed as selective BChE inhibitors, were prepared through multi-step synthesis scilit.comull.es. The modular synthesis of 1,3,4-oxadiazoles, evaluated as enzyme inhibitors including BChE, also involved multiple consecutive reaction steps acs.org. These examples highlight the common reliance on multi-step synthetic strategies in the academic pursuit of new BChE inhibitory compounds.

Chemical Characterization of Synthesized Compounds (Spectroscopic Methods)

Rigorous chemical characterization is crucial to confirm the structure and purity of synthesized BChE inhibitors and their derivatives. Spectroscopic methods are widely employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is commonly used to elucidate the structural details and verify the identity of the synthesized compounds capes.gov.bracs.orgbohrium.commdpi.comacs.orgresearchgate.netnih.gov. Mass spectrometry (MS), often high-resolution mass spectrometry (HRMS), is utilized to confirm the molecular weight and elemental composition of the synthesized inhibitors bohrium.commdpi.comacs.orgresearchgate.net. Elemental analysis is another method used for characterization capes.gov.bracs.orgacs.org. For certain crystalline compounds, single-crystal X-ray diffraction can provide definitive structural confirmation mdpi.com. These spectroscopic and analytical techniques are essential for ensuring the quality and correct identification of the synthesized BChE inhibitors before biological evaluation.

Application of Modern Synthetic Techniques in Inhibitor Design

Modern synthetic techniques are increasingly applied in the design and synthesis of BChE inhibitors to improve efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthesis of BChE Inhibitors

Microwave-assisted synthesis has emerged as a valuable tool in the preparation of various organic compounds, including BChE inhibitors. This technique can significantly accelerate reaction rates and improve yields compared to conventional heating methods. For instance, microwave-assisted synthesis has been successfully applied to synthesize new azobenzene (B91143) derivatives with BChE inhibitory activity sciforum.netmdpi.comresearchgate.net. The synthesis of these derivatives was carried out in a microwave oven in two steps with significantly reduced reaction times (around 20 minutes) and moderate to good yields sciforum.netmdpi.comresearchgate.net. Similarly, expedient microwave-assisted one-pot synthesis has been reported for bis(n)-lophine analogues, which were identified as selective BChE inhibitors scispace.com. Microwave irradiation has also been employed in the synthesis of triazoles and their derivatives, some of which were examined for their BChE inhibition potential, demonstrating significantly reduced reaction times compared to conventional methods rsc.org. These examples underscore the utility of microwave-assisted synthesis as an efficient method in the design and preparation of BChE inhibitors.

Iterative Design-Synthesis-Test Cycles in this compound Research

The development of effective BChE inhibitors, including research potentially related to this compound or its analogs, often follows an iterative design-synthesis-test cycle. This process is fundamental to drug discovery and involves several stages. Initially, compounds are designed based on structural insights, computational modeling, or existing knowledge of pharmacophores targeting BChE hkbu.edu.hk. These designed compounds are then synthesized in the laboratory using appropriate chemical methodologies, which may include multi-step pathways or modern techniques like microwave assistance. After synthesis, the compounds undergo rigorous chemical characterization to confirm their structure and purity. Subsequently, the synthesized compounds are tested for their inhibitory activity against BChE, typically using in vitro assays such as Ellman's spectrophotometric method mdpi.comsciforum.netmdpi.comresearchgate.netmdpi.comrsc.orgmdpi.comacs.orgnih.gov. The results from the testing phase inform the next round of design, leading to modifications of the molecular structure to improve potency, selectivity, or other desired properties. This iterative cycle of designing, synthesizing, and testing allows researchers to systematically optimize the chemical structure of inhibitors, driving the discovery of more effective compounds.

Future Directions in Bche in 10 Academic Research

Advanced Computational Modeling for BChE-IN-10 Derivatives

Computational approaches play a vital role in the discovery and optimization of BChE inhibitors. mdpi.com Future research will likely involve refining these techniques to better understand the interaction of this compound and its derivatives with the enzyme.

Enhanced Simulation Techniques for Complex Enzyme-Inhibitor Systems

Molecular dynamics (MD) simulations are crucial for investigating the dynamic behavior of enzyme-inhibitor complexes and understanding binding stability. mdpi.comnih.gov Simulations of human BChE have shown that inhibitors can access the catalytic cavity through a flexible entrance, including the omega loop (Ω-loop) region and the peripheral aromatic site (PAS). nih.govencyclopedia.pub Future studies could employ enhanced simulation techniques to provide more detailed insights into how this compound and its derivatives interact with these flexible regions and the catalytic active site (CAS). mdpi.comnih.gov Such simulations can help quantify interactions like hydrogen bonds and aromatic stacking, which are significant for ligand binding and release in BChE. researchgate.netfrontiersin.org

Molecular dynamics simulations have been used to study the binding modes and stability of BChE inhibitors. For instance, studies on other BChE inhibitors have utilized MD simulations to validate docking results and understand interactions with both the CAS and PAS of BChE. mdpi.comnih.gov These simulations can reveal dynamic changes in the enzyme upon inhibitor binding, such as minor conformational disturbances induced by the inhibitor. mdpi.com

Machine Learning Applications in this compound Inhibitor Prediction

Machine learning (ML) is increasingly being applied in computer-aided drug design (CADD) to accelerate the discovery of BChE inhibitors. mdpi.comtandfonline.com ML models can be used to predict ligand binding affinity and identify potential inhibitor candidates from large datasets. mdpi.comresearchgate.net Future research can leverage ML applications specifically for this compound derivatives, using its known structure and activity to train models for predicting the inhibitory potential of novel analogs.

Studies have demonstrated the effectiveness of ML techniques, including support vector machines, naive Bayes, random forest, and deep learning, in identifying BChE inhibitors and predicting their activity and selectivity. nih.govmdpi.comtandfonline.comresearchgate.net For example, ML models have been used to virtually screen compound libraries and achieve reasonable hit rates for identifying selective BChE inhibitors. nih.govacs.org Challenges remain in the quality and imbalance of training data, which can affect the generalization ability of these models for novel compounds. mdpi.com

Exploration of Novel Binding Mechanisms for this compound Analogs

Understanding the precise binding mechanisms of this compound and its future analogs is critical for designing more potent and selective inhibitors. While many inhibitors target the CAS, exploring alternative binding sites and mechanisms, such as allosteric modulation, presents a promising avenue. harvard.eduphytopharmajournal.com

Allosteric Modulation Studies of BChE Activity

Allosteric modulation involves binding to a site distinct from the active site, inducing a conformational change that affects enzyme activity. medchemexpress.comharvard.edu While research on BChE allosteric modulation is less extensive than for AChE, it represents a potential mechanism for this compound analogs to exert their inhibitory effects or modulate enzyme function in a more nuanced way. nih.govphytopharmajournal.com

Studies on cholinesterases have explored allosteric sites and modulators using computational and experimental tools. nih.gov For example, galantamine is known to act as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors in addition to inhibiting AChE. mdpi.comphytopharmajournal.comnih.gov Future research could investigate if this compound or its derivatives exhibit allosteric modulation of BChE activity and characterize the allosteric binding sites involved.

Integration of Multi-Omics Data in this compound Context (Enzymatic Level)

Integrating data from various "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of biological systems. springermedizin.demdpi.com In the context of this compound research at the enzymatic level, integrating multi-omics data can offer insights into how BChE expression, post-translational modifications, and interaction networks are affected by the compound or in disease states where BChE is implicated.

While the provided search results discuss multi-omics integration in broader biological or disease contexts, applying this approach specifically to this compound would involve analyzing how the inhibitor affects BChE protein levels (proteomics), the expression of the BCHE gene (genomics/transcriptomics), and related metabolic pathways (metabolomics). researchgate.netfrontiersin.orgbiorxiv.org This could help to understand the full scope of the compound's impact beyond direct enzyme inhibition and identify potential biomarkers or related enzymatic pathways affected. Studies have shown that BChE levels can correlate with certain physiological or pathological conditions. frontiersin.orgnih.govacs.org Integrating multi-omics data could help to unravel the complex regulatory mechanisms influencing BChE activity and how inhibitors like this compound fit into this network.

Q & A

How should researchers formulate a focused and testable research question for studying BChE-IN-10?

A well-defined research question should follow frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specific enzyme isoforms or cellular models (e.g., human BChE vs. equine BChE).
  • Intervention: Dose-response relationships, binding kinetics, or structural modifications of this compound.
  • Comparison: Existing BChE inhibitors (e.g., rivastigmine, donepezil).
  • Outcome: Metrics like IC₅₀, selectivity ratios, or in vivo efficacy. Ensure the question is narrow enough to avoid ambiguity but broad enough to permit novel insights .

Q. What experimental design principles are critical for reproducibility in this compound studies?

  • Protocol clarity : Document buffer conditions, enzyme sources (recombinant vs. tissue-derived), and assay temperatures.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls in enzymatic assays.
  • Replication : Perform triplicate measurements for kinetic studies and validate findings across independent experiments.
  • Data transparency : Publish raw data (e.g., absorbance curves, chromatograms) in supplementary materials to enable replication .

Q. How can researchers validate the selectivity of this compound against related enzymes (e.g., acetylcholinesterase)?

  • Use parallel assays with purified AChE and BChE under identical conditions.
  • Calculate selectivity ratios (IC₅₀ AChE / IC₅₀ BChE) and compare with literature benchmarks.
  • Employ molecular docking to analyze binding pocket differences and predict off-target effects .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in different model systems be analyzed?

Contradictions often arise from methodological variability. Address this by:

  • Reassaying under standardized conditions (e.g., pH, co-factor concentrations).
  • Comparing enzyme sources (e.g., recombinant vs. native BChE purity).
  • Evaluating species-specific differences (e.g., murine vs. human BChE active sites). Use meta-analysis frameworks to quantify variability and identify confounding factors .

Q. What strategies optimize the pharmacokinetic profiling of this compound in preclinical studies?

  • In vitro assays : Measure plasma protein binding, metabolic stability (using liver microsomes), and CYP450 inhibition.
  • In vivo models : Track half-life, bioavailability, and blood-brain barrier penetration in rodents.
  • Analytical methods : Use LC-MS/MS for quantification and metabolite identification. Cross-reference results with computational ADME models .

Q. How can researchers integrate this compound data into existing knowledge bases for structure-activity relationships (SAR)?

  • Tabulate data systematically: Include columns for substituent groups, IC₅₀ values, LogP, and hydrogen-bonding interactions.
  • Leverage platforms like ChEMBL or PubChem to cross-link this compound with analogous inhibitors.
  • Contribute to open-access repositories to enable machine-learning-driven SAR predictions .

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism.
  • Report 95% confidence intervals for IC₅₀ values.
  • Account for assay variability via ANOVA or mixed-effects models .

Methodological Pitfalls to Avoid

  • Overlooking enzyme lot variability : Validate each batch of BChE with a reference inhibitor .
  • Insufficient controls : Omitting solvent or temperature controls can skew inhibition results .
  • Uncritical data interpretation : Correlate in vitro potency with cellular permeability to avoid false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.